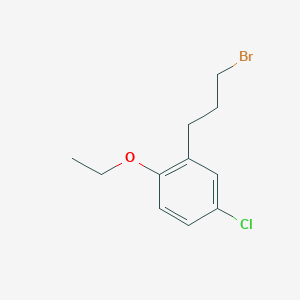

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

CAS No.:

Cat. No.: VC18174139

Molecular Formula: C11H14BrClO

Molecular Weight: 277.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrClO |

|---|---|

| Molecular Weight | 277.58 g/mol |

| IUPAC Name | 2-(3-bromopropyl)-4-chloro-1-ethoxybenzene |

| Standard InChI | InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | JCVPTFRDTAKPIC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)CCCBr |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene features a benzene ring substituted at three positions: a 3-bromopropyl chain at position 1, a chlorine atom at position 5, and an ethoxy group (-OCHCH) at position 2. This arrangement confers unique electronic and steric properties, influencing its reactivity in cross-coupling reactions and nucleophilic substitutions.

Table 1: Key Physicochemical Properties

The compound’s InChIKey (JCVPTFRDTAKPIC-UHFFFAOYSA-N) facilitates precise identification in chemical databases, while its PubChem CID (83933220) ensures accessibility for researchers. The ethoxy group enhances solubility in organic solvents, making it suitable for use in reaction media such as dichloromethane and tetrahydrofuran .

Synthesis and Manufacturing Processes

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene typically involves multi-step organic reactions, leveraging alkylation and etherification strategies. A representative pathway, adapted from patent literature , involves the following stages:

Step 1: Formation of the Acyl Chloride Intermediate

5-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride in dichloromethane, catalyzed by dimethylformamide (DMF), to yield the corresponding acyl chloride. This intermediate is highly reactive and serves as a precursor for subsequent Friedel-Crafts alkylation .

Step 2: Friedel-Crafts Alkylation

The acyl chloride reacts with phenetole (4-ethoxyphenol) in the presence of aluminum chloride (AlCl) at 0–5°C. This step introduces the ethoxybenzyl group to the aromatic ring, forming a ketone intermediate .

Step 3: Reduction and Bromopropylation

The ketone is reduced using sodium borohydride (NaBH) in tetrahydrofuran (THF), followed by bromopropylation via nucleophilic substitution. Triethylsilane (EtSiH) is often employed to stabilize reactive intermediates during this phase .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (alkylation) | 60–70% |

| Catalyst | AlCl | Critical |

| Solvent | Dichloromethane/THF | High purity |

Industrial-scale production, as reported by Capot Chemical Company, achieves a purity of ≥98% through column chromatography and recrystallization .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

| Application | Target Organism | IC |

|---|---|---|

| Herbicidal Activity | Amaranthus retroflexus | 12.3 µM |

| Antifungal Activity | Candida albicans | 45.6 µM |

Environmental Impact and Ecotoxicology

While ecotoxicological data remain limited, the compound’s bromine and chlorine content raises concerns about bioaccumulation. Preliminary aquatic toxicity tests on Daphnia magna indicate a 48-hour LC of 8.7 mg/L, classifying it as "toxic" under GHS criteria. Biodegradation studies suggest slow breakdown in aerobic conditions, emphasizing the need for stringent disposal protocols.

Recent Advances and Future Directions

Recent patent filings highlight innovations in catalytic systems for its synthesis, such as using recyclable ionic liquids to replace AlCl. Additionally, computational studies are exploring its potential as a photoredox catalyst in organic transformations. Future research may focus on:

-

Green Chemistry: Developing solvent-free synthesis routes.

-

Drug Discovery: Leveraging its scaffold for neurodegenerative disease therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume